(-)-Hydroxycitric acid lactone

Description

Hydroxycitric acid has been reported in Garcinia cowa, Hibiscus sabdariffa, and Garcinia atroviridis with data available.

RN given refers to cpd without isomeric designation; structure

Structure

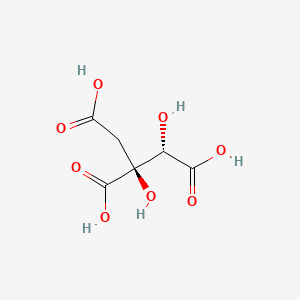

2D Structure

Properties

IUPAC Name |

1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJBYMUCKBYSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863711 | |

| Record name | 3-C-Carboxy-2-deoxypentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6205-14-7, 27750-10-3 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 1,2-dihydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6205-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxycitric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006205147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-C-Carboxy-2-deoxypentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Garcinia acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereoisomers of Isocitric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitric acid, a key intermediate in the citric acid cycle (TCA cycle), is a tricarboxylic acid that plays a pivotal role in cellular metabolism. As a structural isomer of citric acid, it differs in the position of its hydroxyl group. This seemingly minor structural variance has profound implications for its biological activity and stereochemistry. Isocitric acid possesses two chiral centers, giving rise to four distinct stereoisomers.[1] Of these, only one, (+)-threo-D-isocitric acid, is the naturally occurring and biologically active form within the TCA cycle.[1] This guide provides a comprehensive overview of the structure, stereoisomerism, physicochemical properties, and biological significance of isocitric acid, with a focus on aspects relevant to research and drug development.

Structure and Stereoisomers of Isocitric Acid

Isocitric acid is a six-carbon tricarboxylic acid with the chemical formula C₆H₈O₇. Its systematic IUPAC name is 1-hydroxypropane-1,2,3-tricarboxylic acid. The presence of two stereocenters at carbons 2 and 3 results in the existence of four stereoisomers, which are classified into two diastereomeric pairs: threo and erythro. Each pair consists of two enantiomers (D and L).

The four stereoisomers are:

-

threo-Ds-isocitric acid ((2R,3S)-1-hydroxypropane-1,2,3-tricarboxylic acid)

-

threo-Ls-isocitric acid ((2S,3R)-1-hydroxypropane-1,2,3-tricarboxylic acid)

-

erythro-Ds-isocitric acid ((2R,3R)-1-hydroxypropane-1,2,3-tricarboxylic acid)

-

erythro-Ls-isocitric acid ((2S,3S)-1-hydroxypropane-1,2,3-tricarboxylic acid)

The naturally occurring isomer is threo-Ds-isocitric acid , often referred to as D-isocitric acid.[1]

Caption: Fischer projections of the four stereoisomers of isocitric acid.

Physicochemical Properties

The stereoisomers of isocitric acid share the same molecular formula and connectivity, leading to similar physicochemical properties, which makes their separation challenging.[2] However, subtle differences in their three-dimensional structures can influence properties such as melting point, solubility, and specific rotation. A summary of available quantitative data is presented below.

| Property | threo-Ds-isocitric acid | threo-Ls-isocitric acid | erythro-Ds-isocitric acid | erythro-Ls-isocitric acid |

| IUPAC Name | (2R,3S)-1-hydroxypropane-1,2,3-tricarboxylic acid | (2S,3R)-1-hydroxypropane-1,2,3-tricarboxylic acid | (2R,3R)-1-hydroxypropane-1,2,3-tricarboxylic acid | (2S,3S)-1-hydroxypropane-1,2,3-tricarboxylic acid |

| Molecular Formula | C₆H₈O₇ | C₆H₈O₇ | C₆H₈O₇ | C₆H₈O₇ |

| Molecular Weight ( g/mol ) | 192.12 | 192.12 | 192.12 | 192.12 |

| Melting Point (°C) | 162-165 | Not available | Not available | Not available |

| Water Solubility (mg/mL) | 466 | Not available | Not available | Not available |

| pKa1 | 3.29 | Not available | Not available | Not available |

| pKa2 | 4.71 | Not available | Not available | Not available |

| pKa3 | 6.40 | Not available | Not available | Not available |

| Computed XLogP3 | -1.8 | -1.8 | -1.8 | Not available |

| Specific Rotation ([α]D) | +2.5° (in water) | -2.5° (in water) | Not available | Not available |

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the determination of isocitric acid in food additives.

-

Objective: To quantify the concentration of isocitric acid in a sample.

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Reversed-phase C18 column (e.g., ODS-3, 4.6 mm i.d. x 250 mm).

-

-

Reagents:

-

Mobile Phase: 0.1% phosphoric acid in HPLC-grade water.

-

Standard: A certified reference standard of isocitric acid.

-

-

Procedure:

-

Sample Preparation: Dissolve a known weight of the sample in HPLC-grade water to a final concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase: 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

-

Calibration: Prepare a series of standard solutions of isocitric acid of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

-

Analysis: Inject the prepared sample and determine the peak area corresponding to isocitric acid.

-

Quantification: Calculate the concentration of isocitric acid in the sample using the calibration curve.

-

Caption: Workflow for the quantitative analysis of isocitric acid by HPLC.

Enantioselective Separation by Chiral Ligand Exchange Capillary Electrophoresis (CE)

This protocol is based on a method for the enantioseparation of DL-isocitric acid.

-

Objective: To separate the enantiomers of isocitric acid.

-

Instrumentation:

-

Capillary Electrophoresis (CE) system with a UV detector.

-

Fused-silica capillary.

-

-

Reagents:

-

Background Electrolyte (BGE): 20 mM Acetic acid, 20 mM NiSO₄, and 80 mM D-quinic acid in a 30% acetonitrile/water solution, adjusted to pH 5.0.[3]

-

Sample: A solution of the isocitric acid isomer mixture.

-

-

Procedure:

-

Capillary Conditioning: Condition the capillary with 0.1 M NaOH, water, and then the BGE.

-

Sample Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

-

Electrophoretic Separation: Apply a voltage across the capillary to effect the separation of the enantiomers. The chiral selector (Ni(II)-D-quinic acid complex) will interact differently with the D- and L-enantiomers, leading to different migration times.[3]

-

Detection: Monitor the separation at a suitable wavelength (e.g., 210 nm).

-

Analysis: The different migration times will result in separate peaks for the D- and L-enantiomers.

-

Biological Significance and Signaling Pathways

Isocitric acid is a crucial intermediate in the citric acid cycle , a central metabolic pathway for the production of energy in the form of ATP.

Caption: Conversion of citrate to isocitrate in the TCA cycle.

The conversion of isocitrate to α-ketoglutarate is a key regulatory step in the TCA cycle, catalyzed by the enzyme isocitrate dehydrogenase (IDH) . This reaction is a major source of NADPH in the cell, which is essential for reductive biosynthesis and for combating oxidative stress.

Beyond its role in central metabolism, isocitric acid and its dehydrogenase are implicated in other signaling pathways:

-

Insulin Secretion: Cytosolic isocitrate dehydrogenase (IDH1) has been identified as a negative regulator of glucose-stimulated insulin secretion in pancreatic β-cells.[4] Knockdown of IDH1 leads to an increase in isocitrate levels and enhances insulin secretion.[4] This suggests a role for isocitrate as a signaling molecule in the regulation of insulin release.

-

Cancer Metabolism: Mutations in IDH1 and IDH2 are frequently observed in various cancers, including gliomas and acute myeloid leukemia.[5][6] These mutations lead to a neomorphic enzyme activity, causing the reduction of α-ketoglutarate to 2-hydroxyglutarate (2-HG), an oncometabolite that affects epigenetic regulation and promotes tumorigenesis.[5]

-

Immune Response: In pro-inflammatory macrophages, there is a metabolic shift that leads to an accumulation of citrate and a decrease in isocitrate.[7] This "break" in the TCA cycle at the level of isocitrate dehydrogenase is important for the inflammatory response.[8]

Caption: Role of cytosolic isocitrate in regulating insulin secretion.

Conclusion

Isocitric acid is more than just a simple intermediate in the TCA cycle. Its stereochemistry is critical for its biological function, with only the threo-Ds isomer being active in central metabolism. The challenges in separating and characterizing its four stereoisomers underscore the need for advanced analytical techniques. Furthermore, emerging research highlights the role of isocitrate and its metabolizing enzymes in a variety of signaling pathways, including insulin secretion, cancer metabolism, and the immune response. A deeper understanding of the distinct roles of each isocitric acid stereoisomer will be crucial for future research and the development of novel therapeutic strategies targeting these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Isocitric acid - Wikipedia [en.wikipedia.org]

- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 4. A role for cytosolic isocitrate dehydrogenase as a negative regulator of glucose signaling for insulin secretion in pancreatic ß-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isocitrate Dehydrogenase 1 and 2 Mutations in Cancer: Alterations at a Crossroads of Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Targeting of the Isocitrate Dehydrogenase Pathway and the Implications for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]

The Stereospecific Conversion of Citrate to Isocitrate: A Core Biosynthetic Step

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biosynthesis of isocitric acid from citrate is a fundamental and stereospecific enzymatic reaction central to cellular metabolism, primarily known for its role in the tricarboxylic acid (TCA) cycle. This conversion is catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3), an iron-sulfur protein that facilitates the reversible isomerization of citrate to isocitrate via a cis-aconitate intermediate.[1][2][3] This whitepaper provides a detailed technical overview of this critical biosynthetic step, including the enzymatic mechanism, stereochemistry, reaction equilibrium, and detailed experimental protocols for its characterization.

The Aconitase Enzyme: Structure and Catalytic Center

Aconitase exists in both mitochondrial (m-aconitase or ACO2) and cytosolic (c-aconitase or ACO1) isoforms in eukaryotes.[4][5] The mitochondrial isoform is a key enzyme in the TCA cycle, while the cytosolic form plays a role in other metabolic pathways and also functions as an iron-responsive element-binding protein (IRE-BP), highlighting its dual functionality in cellular metabolism and iron homeostasis.[6]

The catalytic activity of aconitase is dependent on a [4Fe-4S] iron-sulfur cluster located in its active site.[1][5] This cluster is not involved in a redox reaction but plays a crucial role in substrate binding and catalysis. In its active state, the [4Fe-4S] cluster binds a water molecule or a hydroxyl group. The enzyme can be inactivated by oxidative stress, which can lead to the conversion of the active [4Fe-4S] cluster to an inactive [3Fe-4S] form.[1][2]

Reaction Mechanism and Stereochemistry

The isomerization of citrate to isocitrate proceeds through a two-step dehydration and hydration reaction, with the formation of a bound intermediate, cis-aconitate.[1][3]

-

Dehydration of Citrate: The reaction is initiated by the binding of citrate to the active site. A hydroxyl group from the citrate is removed as a water molecule. This dehydration step results in the formation of the enzyme-bound intermediate, cis-aconitate.[1]

-

Hydration of cis-Aconitate: A water molecule is then added back to the cis-aconitate intermediate, but in a different position, leading to the formation of isocitrate.[1]

The overall reaction is a stereospecific isomerization, meaning that out of the possible stereoisomers of isocitrate, only one, (2R, 3S)-isocitrate, is produced.[1] This specificity is crucial for the subsequent steps of the TCA cycle.

Figure 1: A simplified diagram illustrating the two-step conversion of citrate to isocitrate catalyzed by the enzyme aconitase, proceeding through a cis-aconitate intermediate.

Quantitative Data: Reaction Equilibrium

The reaction catalyzed by aconitase is reversible and operates near equilibrium within the mitochondrial matrix.[5] In typical mammalian cells, the equilibrium mixture of the three carboxylic acids consists of approximately 88% citrate, 4% cis-aconitate, and 8% isocitrate.[7] This results in a citrate to isocitrate ratio of about 10:1.[7]

| Parameter | Value | Reference |

| Equilibrium Ratio | ||

| Citrate | ~88% | [7] |

| cis-Aconitate | ~4% | [7] |

| Isocitrate | ~8% | [7] |

| Citrate/Isocitrate Ratio | ~10:1 | [7] |

Experimental Protocols

The activity of aconitase can be determined using various experimental methods. The two most common approaches are direct spectrophotometric measurement of cis-aconitate formation and coupled enzyme assays.

Direct Spectrophotometric Assay

This method relies on the measurement of the formation of cis-aconitate from either citrate or isocitrate by monitoring the increase in absorbance at 240 nm, which is characteristic of the double bond in cis-aconitate.[8]

Materials:

-

Spectrophotometer capable of measuring absorbance at 240 nm

-

UV-transparent cuvettes or microplate

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Substrate: 20 mM citrate or isocitrate solution

-

Purified aconitase or cell/tissue lysate containing aconitase

Procedure:

-

Prepare the reaction mixture in a cuvette by adding the assay buffer and the substrate.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a known amount of the enzyme preparation.

-

Immediately start monitoring the increase in absorbance at 240 nm over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The aconitase activity can be calculated using the molar extinction coefficient of cis-aconitate (approximately 3.6 mM⁻¹cm⁻¹ at 240 nm).[9]

Figure 2: A flowchart outlining the key steps in the direct spectrophotometric assay for measuring aconitase activity.

Coupled Enzyme Assay

This is a more sensitive method that couples the production of isocitrate to the activity of isocitrate dehydrogenase (IDH), which reduces NADP⁺ to NADPH. The increase in NADPH is monitored by the increase in absorbance at 340 nm.[10] Commercial kits, such as those from Sigma-Aldrich (MAK051) and Abcam (ab83459), provide optimized reagents and protocols for this assay.[4][11]

Materials (based on a typical commercial kit):

-

Spectrophotometric multiwell plate reader

-

96-well flat-bottom plate

-

Aconitase Assay Buffer

-

Aconitase Substrate (Citrate)

-

Isocitrate Dehydrogenase

-

NADP⁺

-

Developer solution (for colorimetric detection at 450 nm in some kits)

-

Aconitase Activation Solution (containing a reducing agent like cysteine and an iron source)[4][11]

Procedure (summarized from commercial kit protocols):

-

Sample Preparation and Activation:

-

Reaction Setup:

-

Prepare a master reaction mix containing the assay buffer, substrate, isocitrate dehydrogenase, and NADP⁺.

-

Add the activated samples to the wells of the 96-well plate.

-

Initiate the reaction by adding the master reaction mix to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 340 nm (for NADPH formation) or 450 nm (for colorimetric assays) in a kinetic mode, taking readings every 1-2 minutes for at least 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔOD/min).

-

Use a standard curve (e.g., an isocitrate or NADPH standard curve) to convert the rate of absorbance change to the rate of product formation (nmol/min).

-

Calculate the aconitase activity in the sample, typically expressed in milliunits per milliliter (mU/mL) or units per milligram of protein. One unit is often defined as the amount of enzyme that converts 1.0 µmole of citrate to isocitrate per minute at a specific pH and temperature.[4]

-

Figure 3: The principle of the coupled enzyme assay, where the product of the aconitase reaction, isocitrate, is the substrate for the indicator reaction catalyzed by isocitrate dehydrogenase.

Conclusion

The conversion of citrate to isocitrate by aconitase is a well-characterized and vital reaction in cellular metabolism. Its stereospecificity and the intricate role of its iron-sulfur cluster in catalysis make it a subject of ongoing research interest. The experimental protocols outlined in this guide provide robust methods for quantifying the activity of this important enzyme, which is crucial for studies in metabolic regulation, oxidative stress, and iron homeostasis. Further investigation into the specific kinetic parameters of different aconitase isoforms will continue to enhance our understanding of its role in both health and disease.

References

- 1. Aconitase - Wikipedia [en.wikipedia.org]

- 2. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. proteopedia.org [proteopedia.org]

- 6. Purification and characterization of cytosolic aconitase from beef liver and its relationship to the iron-responsive element binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. content.abcam.com [content.abcam.com]

- 9. Aconitase is the main functional target of aging in the citric acid cycle of kidney mitochondria from mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

isocitric acid vs citric acid chemical properties

An In-depth Technical Guide to the Core Chemical Properties of Isocitric Acid vs. Citric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical and physical properties of isocitric acid and citric acid. As structural isomers, these molecules share the same chemical formula but exhibit critical differences in their structure, stereochemistry, and biological function that are paramount for research, diagnostics, and therapeutic development. This document details these differences, outlines experimental protocols for their differentiation, and visualizes their roles in key metabolic pathways.

Structural and Stereochemical Properties

Citric acid (IUPAC name: 2-Hydroxypropane-1,2,3-tricarboxylic acid) and isocitric acid (IUPAC name: 1-hydroxypropane-1,2,3-tricarboxylic acid) are tricarboxylic acids with the chemical formula C₆H₈O₇.[1][2] The primary distinction lies in the position of the hydroxyl (-OH) group.[3] In citric acid, the hydroxyl group is attached to the central (second) carbon atom, whereas in isocitric acid, it is located on a terminal (first) carbon atom.[1]

This seemingly minor structural shift has profound stereochemical consequences:

-

Citric Acid: Is an achiral molecule as it lacks a stereocenter and therefore does not exhibit stereoisomerism.[4]

-

Isocitric Acid: Possesses two chiral centers, giving rise to four possible stereoisomers: threo-Ds-isocitric acid, threo-Ls-isocitric acid, erythro-Ds-isocitric acid, and erythro-Ls-isocitric acid.[3] The biologically active form, which serves as an intermediate in the tricarboxylic acid (TCA) cycle, is the (2R,3S)-stereoisomer, also known as threo-Ds-isocitric acid.[1]

Comparative Physicochemical Properties

While their structural isomerism leads to many shared properties, there are measurable differences in their physicochemical characteristics. The quantitative data below is summarized for direct comparison.[5]

| Property | Citric Acid | Isocitric Acid |

| IUPAC Name | 2-Hydroxypropane-1,2,3-tricarboxylic acid[6] | 1-Hydroxypropane-1,2,3-tricarboxylic acid[1] |

| Molecular Formula | C₆H₈O₇[6] | C₆H₈O₇[1] |

| Molar Mass | 192.12 g/mol [7] | 192.12 g/mol [1] |

| Appearance | White crystalline solid[7] | White crystalline solid[1] |

| Melting Point | 153-159 °C[7][8] | 162-165 °C[1][9] |

| Boiling Point | Decomposes at 175 °C[2][10] | Decomposes without a defined boiling point[1] |

| Water Solubility | 59.2% w/w (20 °C)[6] | 466 mg/mL (highly soluble)[1][9] |

| Acidity (pKa values) | pKa1 = 3.13[7][11] pKa2 = 4.76[7][11] pKa3 = 6.40[7][11] | pKa (Strongest Acidic) ≈ 3.07[12][13] |

| Stereochemistry | Achiral, no stereoisomers[4] | 2 chiral centers, 4 stereoisomers[3] |

Biochemical Context: The Tricarboxylic Acid (TCA) Cycle

In metabolic pathways, the distinction between citric acid and isocitric acid is critical. Within the TCA cycle, citrate is isomerized to isocitrate by the enzyme aconitase. This conversion is a necessary step that repositions the hydroxyl group, facilitating the subsequent oxidative decarboxylation of isocitrate to α-ketoglutarate by the enzyme isocitrate dehydrogenase.[1] This isomerization is a key regulatory point in cellular metabolism.

Experimental Protocols for Differentiation and Quantification

Due to their similar properties, separating and quantifying citric and isocitric acid requires specific analytical techniques.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of organic acids.

-

Principle: The method utilizes a reversed-phase column to separate the isomers based on subtle differences in their polarity. A UV detector is typically used for quantification.

-

Detailed Methodology:

-

Sample Preparation: A solid sample is accurately weighed (e.g., 1.0 g) and dissolved in deionized water to a known volume (e.g., 100 mL).[14] Samples with high concentrations may require further dilution to fall within the linear range of the calibration curve. Turbid samples should be filtered (0.45 µm filter) or centrifuged.[15]

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Stationary Phase: An octadecylsilyl (ODS) C18 column (e.g., 4.6 mm i.d. x 250 mm) is commonly employed.[14][16]

-

Mobile Phase: An acidic aqueous solution, such as 0.1% phosphoric acid in water, is used as the mobile phase.[14][16] This suppresses the ionization of the carboxylic acid groups, leading to better retention and peak shape.

-

Elution: Isocratic elution is performed at a constant flow rate, typically around 1.0 mL/min.[14]

-

Detection: The eluent is monitored by a UV detector at a low wavelength, commonly 210 nm, where the carboxyl groups exhibit absorbance.[14][16]

-

Quantification: A calibration curve is generated using standards of known concentrations (e.g., 5 to 100 µg/mL).[14] The concentration of isocitric acid in the sample is determined by comparing its peak area to the calibration curve.

-

Enzymatic Assays

Enzymatic methods offer high specificity for the quantification of the biologically active D-isocitric acid.

-

Principle: This assay is based on the specific enzymatic conversion of D-isocitrate by isocitrate dehydrogenase (IDH). The reaction involves the reduction of NADP⁺ to NADPH, and the increase in absorbance due to NADPH formation is measured spectrophotometrically at 340 nm. The amount of NADPH produced is directly proportional to the amount of D-isocitric acid in the sample.

-

Detailed Methodology:

-

Sample Preparation: Clear, colorless, and pH-neutral samples can be used directly. Other samples may require clarification, decolorization, or neutralization as per standard enzymatic procedure guidelines.

-

Reagents: The assay requires a buffer solution, NADP⁺, and the enzyme D-isocitrate dehydrogenase. Commercial kits are widely available.[17][18]

-

Assay Procedure (UV-method):

-

Pipette the sample solution into a cuvette containing the buffer and NADP⁺ solution.

-

Measure the initial absorbance (A1) at 340 nm after the initial reaction (if any) ceases.

-

Initiate the main reaction by adding the D-isocitrate dehydrogenase enzyme.

-

Allow the reaction to proceed to completion (typically a few minutes).

-

Measure the final absorbance (A2) at 340 nm.

-

-

Calculation: The concentration of D-isocitric acid is calculated based on the change in absorbance (ΔA = A2 - A1) and the molar extinction coefficient of NADPH at 340 nm.

-

Conclusion

The chemical properties of citric acid and isocitric acid are defined by the position of a single hydroxyl group. This structural isomerism results in significant differences in stereochemistry and biological activity, with citric acid being achiral and isocitric acid existing as multiple stereoisomers, only one of which is active in the TCA cycle. These distinctions necessitate the use of specific and sensitive analytical methods, such as HPLC and enzymatic assays, for their accurate differentiation and quantification. For professionals in research and drug development, understanding these core differences is fundamental for metabolic studies, quality control in food and beverage industries, and the development of therapeutics targeting metabolic pathways.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Citric Acid: Structure, Properties, Uses, Benefits | Turito [turito.com]

- 3. researchgate.net [researchgate.net]

- 4. Re: Does citric acid show any form of stereoisomerism? [madsci.org]

- 5. Isocitric acid - Wikipedia [en.wikipedia.org]

- 6. Citric acid - Wikipedia [en.wikipedia.org]

- 7. Citric Acid [commonorganicchemistry.com]

- 8. Citric acid | 77-92-9 [chemicalbook.com]

- 9. Isocitric Acid | C6H8O7 | CID 1198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

- 11. our blogs! - Citric Acid: A Comprehensive Guide - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 12. P. aeruginosa Metabolome Database: Isocitric acid (PAMDB000604) [pseudomonas.umaryland.edu]

- 13. foodb.ca [foodb.ca]

- 14. [Determination method of isocitric acid in food additive citric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validation of Enzytec™ Liquid Citric Acid for Enzymatic Determination of Citric Acid in Selected Foods and Beverages: First Action 2024.02 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. Enzytec™ Generic D-Isocitric acid - Food & Feed Analysis [food.r-biopharm.com]

- 18. Enzytec™ Liquid D-Isocitric acid - Food & Feed Analysis [food.r-biopharm.com]

natural sources and abundance of isocitric acid

An In-depth Technical Guide to the Natural Sources and Abundance of Isocitric Acid

Introduction

Isocitric acid, a structural isomer of citric acid, is a tricarboxylic acid crucial to the metabolic processes of virtually all living organisms.[1][2] As a key intermediate in the tricarboxylic acid (TCA) cycle, it plays a central role in cellular respiration and energy production.[1][3] Beyond its fundamental metabolic function, isocitric acid is gaining attention for its potential therapeutic applications, including the treatment of iron-deficient anemia and Parkinson's disease, and as a marker for determining the authenticity of fruit juices.[2] This technical guide provides a comprehensive overview of the natural sources, abundance, and biosynthesis of isocitric acid, along with detailed methodologies for its extraction and quantification, tailored for researchers, scientists, and drug development professionals.

Natural Sources and Abundance

Isocitric acid is ubiquitous in nature, found in plants, animals, and microorganisms as part of the central metabolic pathway.[1][4] However, its concentration is typically substantially lower than its isomer, citric acid.[5] The extraction of isocitric acid from most natural sources is often economically unviable due to these low concentrations and the difficulty in separating it from the much more abundant citric acid.[2][5]

Plant Sources

Isocitric acid is present in a variety of fruits and vegetables. Its concentration, and its ratio to citric acid, can vary significantly depending on the species, cultivar, and degree of ripeness.[6][7] This ratio is often used as a key indicator to detect the adulteration of fruit products, particularly citrus juices.[2][8][9] For instance, in authentic orange juice, the ratio of citric acid to D-isocitric acid is generally below 130.[2][8]

Table 1: Abundance of Isocitric Acid in Various Plant Sources

| Source | Isocitric Acid Presence/Concentration | Citric Acid:Isocitric Acid Ratio | Reference |

| Blackberries | Present | N/A | [7] |

| Boysenberries | Present | N/A | [7] |

| Youngberries | Present | N/A | [7] |

| Carrots | Present | N/A | [7] |

| Tomatoes | Present | ~200:1 | [6] |

| Sweet Peppers | Present | ~30:1 | [6] |

| Citrus Juices | Used as an authenticity marker | < 130 in authentic orange juice | [2][8] |

| Bryophyllum Leaf Tissue | Source for isolation of optically active isocitric acid | N/A | [10][11] |

Microbial Sources

Certain microorganisms, particularly non-conventional yeasts, have emerged as highly efficient producers of isocitric acid, making microbial fermentation a promising method for large-scale production.[12][13] The yeast Yarrowia lipolytica is a notable producer, capable of synthesizing significant quantities of isocitric acid, especially when grown on substrates like sunflower or rapeseed oil.[2][14][15] By manipulating cultivation conditions, such as pH and the presence of metabolic regulators, the production can be shifted to favor isocitric acid over citric acid.[13][14]

Table 2: Isocitric Acid Production by Microbial Fermentation

| Microorganism | Substrate | Production Titer | Yield | Reference |

| Yarrowia lipolytica VKM Y-2373 | Rapeseed Oil | 64.1 g/L | 0.72 g/g | [15][16] |

| Yarrowia lipolytica VKM Y-2373 | Sunflower Oil | Predominantly isocitric acid at pH 6.0 | N/A | [14] |

Biosynthesis of Isocitric Acid

Isocitric acid is primarily synthesized as an intermediate in two key metabolic pathways: the Tricarboxylic Acid (TCA) Cycle and the Glyoxylate Cycle.

The Tricarboxylic Acid (TCA) Cycle

In all aerobic organisms, isocitrate is a crucial component of the TCA cycle (also known as the Krebs cycle), a series of chemical reactions used to generate energy through the oxidation of acetyl-CoA.[1][3]

-

Formation of Citrate: The cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate, a reaction catalyzed by citrate synthase.[3]

-

Isomerization to Isocitrate: Citrate is then reversibly isomerized into isocitrate by the enzyme aconitase. This reaction proceeds through a cis-aconitate intermediate.[1][8]

-

Oxidative Decarboxylation: Isocitrate serves as the substrate for the enzyme isocitrate dehydrogenase, which catalyzes its oxidative decarboxylation to α-ketoglutarate, producing NADH and releasing CO₂. This is a key rate-limiting step in the TCA cycle.[1][3]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Isocitric acid - Wikipedia [en.wikipedia.org]

- 3. The Citric Acid Cycle and Fatty Acid Biosynthesis - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. New R&D Project: Isocitric Acid - Chiroblock GmbH Chiroblock GmbH [chiroblock.com]

- 5. Isocitric Acid - The pure isomer of the natural isocitric acid (potassium salt) Chiroblock GmbH [chiroblock.com]

- 6. [Organic acids of various kinds of vegetables. IV. Changes in the acids and sugar in tomatoes, sweet peppers and cucumbers during development and ripening] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. indigoinstruments.com [indigoinstruments.com]

- 8. Human Metabolome Database: Showing metabocard for Isocitric acid (HMDB0000193) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. The preparation of optically active isocitric acid from Bryophyllum leaf tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Behavior of Isocitric Acid in Excised Leaves of Bryophyllum Calycinum During Culture in Alternating Light and Darkness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microbial production of (2R,3S)-isocitric acid: state of the arts and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ftb.com.hr [ftb.com.hr]

- 15. large-scale-production-of-isocitric-acid-using-yarrowia-lipolytica-yeast-with-further-down-stream-purification - Ask this paper | Bohrium [bohrium.com]

- 16. mdpi.com [mdpi.com]

The Enzymatic Conversion of Citrate to Isocitrate by Aconitase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitase, a key enzyme in the citric acid cycle, catalyzes the stereospecific isomerization of citrate to isocitrate via a cis-aconitate intermediate. This crucial step connects glycolysis-derived carbons to the oxidative phosphorylation pathway. Beyond its metabolic role, aconitase also functions as a sensor of cellular iron levels and oxidative stress, highlighting its importance in cellular homeostasis. This technical guide provides an in-depth overview of the structure, mechanism, and kinetics of aconitase, along with detailed experimental protocols for its study.

Introduction

Aconitase (aconitate hydratase; EC 4.2.1.3) is a ubiquitous enzyme found in both prokaryotic and eukaryotic organisms. In eukaryotes, two isoforms exist: a mitochondrial aconitase (m-aconitase or ACO2) that participates in the citric acid cycle, and a cytosolic aconitase (c-aconitase or ACO1) which, in addition to its enzymatic activity, plays a critical role in iron homeostasis as an iron regulatory protein (IRP1)[1][2]. The enzymatic reaction involves the reversible conversion of citrate to isocitrate through a dehydration and subsequent hydration step, with cis-aconitate as a bound intermediate[3]. This isomerization is essential as it prepares the substrate for the first oxidative decarboxylation step of the citric acid cycle.

Aconitase Structure and Active Site

Aconitase is a monomeric protein with a molecular weight of approximately 83 kDa[3]. The enzyme is folded into four domains. The first three domains are compactly arranged, while the fourth C-terminal domain is more flexible[3]. The active site is located in a cleft between the domains and houses a critical iron-sulfur cluster[3].

In its active state, aconitase contains a [4Fe-4S]2+ cluster[3]. Three of the iron atoms are coordinated by cysteine residues from the third domain, while the fourth iron atom (Feα) is labile and directly interacts with the substrate and a water molecule[3]. This Fe-S cluster is not involved in a redox reaction but plays a crucial role in catalysis by binding the substrate and facilitating the dehydration and hydration steps[3]. In its inactive form, the enzyme contains a [3Fe-4S]+ cluster[3].

Catalytic Mechanism

The conversion of citrate to isocitrate by aconitase proceeds through a two-step dehydration-hydration mechanism involving the intermediate cis-aconitate.

-

Dehydration of Citrate: A base in the active site, identified as Ser-642, abstracts a proton from the C2 carbon of citrate. Concurrently, the hydroxyl group on the C3 carbon is protonated by His-101 and eliminated as a water molecule. This results in the formation of the enzyme-bound intermediate, cis-aconitate, which has a double bond between C2 and C3[4].

-

cis-Aconitate Flip: A key feature of the mechanism is a 180° "flip" of the cis-aconitate intermediate within the active site. This reorientation allows for the stereospecific addition of a water molecule in the subsequent step[3].

-

Hydration to Isocitrate: Following the flip, a water molecule attacks the C2 carbon, and the double bond is reprotonated by Ser-642, now acting as an acid, to yield isocitrate[4]. The overall reaction is a stereospecific trans-elimination and addition of water[3].

Quantitative Data

Kinetic Parameters

The kinetic parameters of aconitase can vary depending on the source of the enzyme, the substrate, and the assay conditions.

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Escherichia coli (AcnB) | Citrate | 3.32 ± 1.03 | 4488.62 ± 696.56 | 1.40 x 106 | [5] |

| Human (recombinant ACO2) | Citrate | - | - | - | [6] |

| Human (recombinant ACO2) | Isocitrate | - | - | - | [6] |

| Castor Bean Endosperm (cytosolic) | Citrate | 9.5 | - | - | [7] |

| Castor Bean Endosperm (cytosolic) | D,L-Isocitrate | 1.7 | - | - | [7] |

| Castor Bean Endosperm (mitochondrial) | Citrate | 21 | - | - | [7] |

| Castor Bean Endosperm (mitochondrial) | D,L-Isocitrate | 1.5 | - | - | [7] |

Optimal Conditions

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Human Mitochondrial (ACO2) | ~8.0 | ~43-51 (Melting Temp) | [6] |

| Yeast (Saccharomycopsis lipolytica) | ~7.0 and ~9.0 (biphasic) | - | [4] |

| Castor Bean Endosperm (cytosolic) | 8.0 | - | [7] |

| Castor Bean Endosperm (mitochondrial) | 7.5 | - | [7] |

| Mouse Kidney Mitochondria | Assayed at pH 8.0 | Assayed at 30 | [8] |

Inhibitors

Aconitase is competitively inhibited by several compounds, some of which are potent toxins.

| Inhibitor | Type of Inhibition | Ki | Target Enzyme | Reference |

| Fluorocitrate | Competitive | 8.7 x 10-5 M | Aconitase | [9] |

| Aconitine | Non-competitive | 0.11 ± 0.01 mmol/l | Pig Heart Aconitase | [7] |

| trans-Aconitate | Competitive | - | Aconitase | [10] |

Experimental Protocols

Aconitase Activity Assay (Coupled Enzyme Assay)

This protocol describes a common method for measuring aconitase activity by coupling the production of isocitrate to the reduction of NADP+ by isocitrate dehydrogenase (IDH).

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Substrate Solution (e.g., 100 mM Trisodium Citrate)

-

NADP+ Solution

-

Isocitrate Dehydrogenase (IDH)

-

Sample containing aconitase (cell lysate or purified enzyme)

-

Microplate reader capable of measuring absorbance at 340 nm

-

96-well UV-transparent microplate

Procedure:

-

Sample Preparation:

-

For cytosolic aconitase (c-aconitase): Homogenize cells or tissues in ice-cold assay buffer. Centrifuge to pellet cellular debris. The supernatant contains the cytosolic fraction.

-

For mitochondrial aconitase (m-aconitase): Following the initial centrifugation, centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet the mitochondria. Resuspend the pellet in assay buffer.

-

-

Reaction Mixture Preparation: Prepare a master mix containing assay buffer, NADP+, and IDH.

-

Assay:

-

Add the sample to the wells of the microplate.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 30°C).

-

-

Calculation: The rate of NADPH production is proportional to the aconitase activity. Calculate the activity using the molar extinction coefficient of NADPH (6.22 mM-1cm-1 at 340 nm).

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aconitase - Wikipedia [en.wikipedia.org]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition by aconitine of aconitase of pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. Aconitase - Creative Enzymes [creative-enzymes.com]

Isocitrate Dehydrogenase: A Pivotal Enzyme in Metabolism and a Key Target in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isocitrate dehydrogenase (IDH) is a family of enzymes crucial for cellular metabolism. While its canonical role lies within the citric acid cycle, recent discoveries have unveiled its broader implications in cellular physiology and pathology, particularly in the context of cancer. This technical guide provides a comprehensive overview of the isocitrate dehydrogenase family, detailing the functions of its isoforms, the catalytic mechanisms of both wild-type and mutant enzymes, and the profound metabolic and epigenetic consequences of IDH mutations in cancer. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of IDH and its significance in drug development.

The Isocitrate Dehydrogenase Family: Isoforms and Functions

In humans, there are three main isoforms of isocitrate dehydrogenase, each with distinct subcellular localizations and cofactor dependencies.[1]

-

IDH1: This isoform is found in the cytoplasm and peroxisomes.[2][3] It utilizes NADP+ as a cofactor to catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), producing NADPH in the process.[4] Cytosolic IDH1 plays a significant role in supplying NADPH for various cellular processes, including lipid metabolism and the defense against oxidative stress.[2][5]

-

IDH2: Located in the mitochondria, IDH2 also uses NADP+ as a cofactor and performs the same reaction as IDH1.[6][7] It contributes to the mitochondrial pool of NADPH, which is essential for antioxidant defense and various metabolic pathways within the mitochondria.[8]

-

IDH3: This isoform is also mitochondrial but is distinct from IDH1 and IDH2 in that it uses NAD+ as a cofactor, producing NADH.[1][9] IDH3 is a key regulatory enzyme in the citric acid cycle, catalyzing the third step of this central metabolic pathway.[1][10] It is a heterotetrameric enzyme, and its activity is allosterically regulated by cellular energy status, being activated by ADP and inhibited by ATP and NADH.[11]

Catalytic Mechanism of Wild-Type and Mutant IDH

The catalytic mechanism of wild-type IDH involves a two-step process: the oxidation of isocitrate to oxalosuccinate, followed by a decarboxylation step to form α-ketoglutarate.[1] This reaction requires a divalent cation, typically Mg2+ or Mn2+, as a cofactor.[1]

Mutations in IDH1 and IDH2, commonly found in various cancers, confer a neomorphic (new) enzymatic activity.[12][13] Instead of converting isocitrate to α-KG, the mutant enzymes gain the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), consuming NADPH in the process.[13][14] This altered function is a result of specific amino acid substitutions, most commonly at arginine 132 in IDH1 (R132H) and the analogous positions in IDH2 (R140Q and R172K).[15][16]

The kinetic mechanism of the reductive reaction also differs between the wild-type and mutant enzymes. Wild-type IDH1 follows a random sequential mechanism for the conversion of α-KG to isocitrate.[4] In contrast, mutant IDH1 exhibits an ordered sequential mechanism for the production of 2-HG, where NADPH binds to the enzyme before α-KG.[4]

Quantitative Data on IDH Enzyme Kinetics and Mutation Prevalence

The following tables summarize key quantitative data related to the enzymatic activity of IDH isoforms and the prevalence of their mutations in various cancers.

Table 1: Kinetic Parameters of Wild-Type and Mutant IDH1

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Wild-type IDH1 | Isocitrate | 13 - 35 | 12 - 49 | 3.4 x 105 - 3.8 x 106 |

| Wild-type IDH1 | α-KG | 150 - 460 | 0.02 - 0.08 | 43 - 530 |

| IDH1 R132H | α-KG | 3,800 - 9,100 | 0.04 - 0.12 | 4 - 32 |

| IDH1 R132C | α-KG | 1,400 | 0.06 | 43 |

Data compiled from multiple sources, reflecting ranges observed under different experimental conditions.

Table 2: Prevalence of IDH1 and IDH2 Mutations in Various Cancers

| Cancer Type | Gene | Mutation | Prevalence (%) |

| Glioma (Grade II-III) | IDH1 | R132H | >70 |

| Secondary Glioblastoma | IDH1 | R132H | ~80 |

| Acute Myeloid Leukemia (AML) | IDH1 | R132 mutations | 6-16 |

| Acute Myeloid Leukemia (AML) | IDH2 | R140Q | 8-19 |

| Acute Myeloid Leukemia (AML) | IDH2 | R172K | 1-5 |

| Intrahepatic Cholangiocarcinoma | IDH1 | R132 mutations | 10-20 |

| Chondrosarcoma | IDH1 | R132 mutations | ~50 |

Prevalence data is approximate and can vary between studies and patient populations.[2][14][17][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to isocitrate dehydrogenase.

Caption: Metabolic pathways of IDH isoforms.

Caption: Consequences of mutant IDH activity.

Caption: Experimental workflow for IDH analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of isocitrate dehydrogenase.

Isocitrate Dehydrogenase (IDH) Activity Assay

This protocol outlines a colorimetric assay to measure the activity of NADP+-dependent IDH isoforms. The assay is based on the reduction of a tetrazolium salt, MTT, in an NADPH-coupled enzymatic reaction.

Materials:

-

IDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Substrate Solution (Isocitrate)

-

NADP+/MTT Solution

-

Diaphorase

-

Calibrator (e.g., NADPH standard)

-

96-well clear flat-bottom plate

-

Plate reader capable of measuring absorbance at 565 nm

-

Tissue homogenizer or cell lysis buffer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Tissues: Homogenize ~50 mg of tissue in 200 µL of ice-cold IDH Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.[19]

-

Cells: Collect cells by centrifugation (e.g., 2,000 x g for 5 minutes at 4°C). Lyse the cells in an appropriate buffer and centrifuge to remove debris. Collect the supernatant.

-

Serum/Plasma: Can be assayed directly.[19]

-

-

Assay Reaction:

-

Prepare a Working Reagent (WR) by mixing the Substrate, NADP+/MTT Solution, Diaphorase, and Assay Buffer according to the kit manufacturer's instructions. Prepare fresh.[19]

-

Add 20 µL of each sample to individual wells of the 96-well plate.

-

Add 80 µL of the WR to each sample well.

-

Include wells for a water blank (ODH2O) and a calibrator (ODCAL) by adding 100 µL of water and calibrator solution, respectively.[19]

-

-

Measurement:

-

Incubate the plate at 37°C.

-

Read the absorbance at 565 nm at two time points, for example, at 10 minutes (OD10) and 30 minutes (OD30).[19]

-

-

Calculation:

-

Calculate the change in absorbance (ΔOD) for each sample by subtracting the initial reading from the final reading.

-

The IDH activity is proportional to the rate of increase in absorbance and can be calculated using the calibrator as a reference.

-

Detection of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This protocol describes a method for the chiral separation and quantification of D- and L-2-hydroxyglutarate enantiomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

LC-MS/MS system (e.g., with a triple quadrupole or high-resolution mass spectrometer)

-

Chiral chromatography column (e.g., Astec® CHIROBIOTIC® R)

-

Mobile phases (e.g., polar ionic mobile phase)

-

Internal standard (ISTD)

-

Derivatization agent (e.g., diacetyl-L-tartaric anhydride - DATAN)

-

Solvents (e.g., acetonitrile, methanol, water, acetic acid)

-

Sample extraction and preparation reagents

Procedure:

-

Sample Preparation and Extraction:

-

Extract metabolites from cells or tissues using a suitable solvent mixture (e.g., 80% methanol).

-

Add an internal standard to the samples for accurate quantification.

-

-

Derivatization (for chiral separation on non-chiral columns):

-

Evaporate the samples to dryness.

-

Reconstitute the dried samples in a solution containing the derivatization agent (e.g., DATAN in acetonitrile/acetic acid).

-

Heat the samples to facilitate the derivatization reaction (e.g., 70°C for 2 hours).[6] This creates diastereomers that can be separated on a standard reverse-phase column.

-

-

LC Separation:

-

Inject the derivatized or underivatized sample onto the chiral LC column.

-

Use an appropriate mobile phase gradient to achieve separation of the D- and L-2-HG enantiomers.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in negative ion mode.

-

Set up multiple reaction monitoring (MRM) transitions for D-2-HG, L-2-HG, and the internal standard for sensitive and specific detection.

-

-

Quantification:

-

Generate a standard curve using known concentrations of D- and L-2-HG.

-

Calculate the concentration of each enantiomer in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Western Blotting for IDH1 Protein

This protocol details the detection of IDH1 protein levels in cell or tissue lysates by western blotting.

Materials:

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific for IDH1

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-IDH1 antibody overnight at 4°C, diluted in blocking buffer.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again extensively with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system (e.g., film or a digital imager).

-

The intensity of the band corresponding to IDH1 will be proportional to its expression level. A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.

-

Conclusion

Isocitrate dehydrogenase stands at a critical juncture of cellular metabolism and oncology. The discovery of the neomorphic activity of mutant IDH enzymes and the subsequent production of the oncometabolite 2-hydroxyglutarate has revolutionized our understanding of the metabolic underpinnings of cancer. This has led to the development of targeted therapies that specifically inhibit the mutant enzymes, offering new hope for patients with IDH-mutant malignancies. A thorough understanding of the biochemical and molecular intricacies of both wild-type and mutant IDH, as provided in this guide, is paramount for the continued advancement of research and the development of novel therapeutic strategies targeting this pivotal enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. Friend or foe—IDH1 mutations in glioma 10 years on - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Qualitative and Quantitative Analysis of IDH1 Mutation in Progressive Gliomas by Allele-Specific qPCR and Western Blot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Relevance of IDH1 R132H Mutation | IDH1R132H.com [idh1r132h.com]

- 5. mdpi.com [mdpi.com]

- 6. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. IDH-1R132H mutation status in diffuse glioma patients: implications for classification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Varying Parameters that Affect IDH Activity - Laboratory [bio.davidson.edu]

- 12. scielo.br [scielo.br]

- 13. ashpublications.org [ashpublications.org]

- 14. Frontiers Publishing Partnerships | Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas [frontierspartnerships.org]

- 15. oncotarget.com [oncotarget.com]

- 16. ableweb.org [ableweb.org]

- 17. ashpublications.org [ashpublications.org]

- 18. Prevalence and Prognostic Role of IDH Mutations in Acute Myeloid Leukemia: Results of the GIMEMA AML1516 Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. abcam.com [abcam.com]

metabolic fate of isocitric acid in plant cells

An In-depth Technical Guide on the Metabolic Fate of Isocitric Acid in Plant Cells

Introduction

Isocitric acid, a tricarboxylic acid isomer of citric acid, occupies a critical branch point in the central metabolism of plant cells.[1][2] As an intermediate of the tricarboxylic acid (TCA) cycle, its metabolic fate is pivotal for energy production, the synthesis of biosynthetic precursors, and the overall integration of carbon and nitrogen metabolism.[1][2][3] In plants, isocitrate's journey is not confined to the mitochondrial TCA cycle; it can be diverted into the glyoxylate cycle, a unique anabolic pathway.[4][5] This guide provides a detailed exploration of the metabolic pathways involving isocitric acid, the key enzymes that govern its conversion, their regulation, and the experimental protocols used to study these processes.

Core Metabolic Pathways Involving Isocitric Acid

Isocitric acid stands at a metabolic crossroads, where its carbon skeleton can be directed towards either complete oxidation for energy or assimilation into carbohydrates and other essential molecules. The two primary pathways determining its fate are the Tricarboxylic Acid (TCA) Cycle and the Glyoxylate Cycle.

The Tricarboxylic Acid (TCA) Cycle

The TCA cycle, located in the mitochondrial matrix, is the primary route for the complete oxidation of acetyl-CoA to CO2, generating ATP and reducing equivalents (NADH and FADH2).[6] In this pathway, isocitrate undergoes oxidative decarboxylation catalyzed by isocitrate dehydrogenase (IDH) to form α-ketoglutarate (also known as 2-oxoglutarate).[6][7]

This reaction is a crucial regulatory and often rate-limiting step in the TCA cycle.[7][9] The α-ketoglutarate produced is a key intermediate that not only continues in the TCA cycle but also serves as a carbon skeleton for nitrogen assimilation via the GS/GOGAT (glutamine synthetase/glutamate synthase) pathway.[8][10][11]

The Glyoxylate Cycle

The glyoxylate cycle is an anabolic variant of the TCA cycle that occurs in plants, fungi, and bacteria, but not in animals.[4][5][12] This pathway is particularly prominent in the glyoxysomes of germinating oilseed plants, where it facilitates the conversion of stored lipids (via acetyl-CoA) into carbohydrates (sucrose) to fuel seedling growth before photosynthesis begins.[4][13][14]

The cycle bypasses the two decarboxylation steps of the TCA cycle.[12][15] Isocitrate is cleaved by isocitrate lyase (ICL) , the first key enzyme of the cycle, into succinate and glyoxylate.[4][15]

-

Reaction: Isocitrate → Succinate + Glyoxylate[15]

The glyoxylate then combines with another molecule of acetyl-CoA, catalyzed by malate synthase, to form malate.[5] The succinate produced can be transported to the mitochondria to enter the TCA cycle, eventually being converted to oxaloacetate, which can then be used in gluconeogenesis to synthesize sugars.[12][14]

Key Enzymes and Their Regulation

The distribution of isocitrate between the TCA and glyoxylate cycles is tightly regulated at the level of the key enzymes, isocitrate dehydrogenase and isocitrate lyase.

Isocitrate Dehydrogenase (IDH)

Plants possess two main types of IDH, distinguished by their cofactor requirement: NAD⁺-dependent IDH (NAD-IDH) and NADP⁺-dependent IDH (NADP-IDH).[8][16]

-

NAD-IDH (EC 1.1.1.41): This form is strictly mitochondrial and is a key regulatory enzyme of the TCA cycle.[16][17] Its activity is allosterically regulated. It is inhibited by high ratios of ATP/ADP and NADH/NAD⁺, signaling high energy status within the cell, which slows down the TCA cycle.[18][19] Conversely, it is activated when energy demands are high. Calcium ions can also activate IDH in the mitochondrial matrix.[20]

-

NADP-IDH (EC 1.1.1.42): This form exists as multiple isoforms found in the cytosol, mitochondria, chloroplasts, and peroxisomes.[8][9][16] The cytosolic isoform is often the most abundant and is thought to be a primary source of α-ketoglutarate for nitrogen assimilation in the cytosol and plastids.[10][16] The production of NADPH by NADP-IDH also contributes to maintaining the cellular redox balance and protecting against oxidative stress.[8][9]

Isocitrate Lyase (ICL)

ICL (EC 4.1.3.1) is the definitive enzyme of the glyoxylate cycle.[15][21] Its expression and activity are highly regulated, primarily at the transcriptional level. ICL is strongly induced during the germination of oil-rich seeds to facilitate gluconeogenesis.[14][21] In some plants, ICL expression is also induced in response to abiotic stresses like salinity, suggesting a role in stress tolerance.[21][22][23] The enzyme is localized within special peroxisomes called glyoxysomes.[4]

Quantitative Metabolic Data

Quantitative analysis of enzyme kinetics provides insight into the efficiency and substrate affinity of the metabolic pathways. The Michaelis constant (Km) indicates the substrate concentration at which an enzyme reaches half of its maximum velocity.

| Enzyme | Organism | Subcellular Location | Substrate | Km Value | Reference |

| NADP⁺-Isocitrate Dehydrogenase | Pisum sativum (Pea) | Chloroplast | Isocitrate | 35 µM | [24][25] |

| NADP⁺-Isocitrate Dehydrogenase | Pisum sativum (Pea) | Chloroplast | NADP⁺ | 11 µM | [24][25] |

| NADP⁺-Isocitrate Dehydrogenase | Pisum sativum (Pea) | Chloroplast | Mn²⁺ | 78 µM | [24][25] |

| NADP⁺-Isocitrate Dehydrogenase | Pisum sativum (Pea) | Chloroplast | Mg²⁺ | 0.3 mM | [24][25] |

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Isocitrate Dehydrogenase (IDH) Activity

This protocol details the measurement of NADP⁺-dependent IDH activity from plant leaf extracts based on the reduction of NADP⁺ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[26]

1. Preparation of Plant Protein Extract: a. Harvest approximately 100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Resuspend the powder in 0.5 mL of ice-cold extraction buffer (e.g., 50 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10% glycerol, 0.1% Triton X-100, and protease inhibitors). d. Centrifuge the homogenate at ~15,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the soluble proteins. Determine protein concentration using a standard method (e.g., Bradford assay).

2. Assay Procedure: a. Prepare a 1 mL reaction mixture in a quartz cuvette containing:

- 100 mM Phosphate Buffer (KOH, pH 7.5)

- 5 mM MgCl₂

- 250 µM NADP⁺ b. Add 20-50 µg of the plant protein extract to the cuvette and mix gently by inversion. c. Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm. d. Initiate the reaction by adding 2.5 mM DL-isocitric acid. e. Immediately start monitoring the change in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5 minutes).

3. Calculation of Activity: a. Determine the linear rate of change in absorbance per minute (ΔA340/min). b. Calculate enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). c. One unit of activity is defined as the amount of enzyme that catalyzes the production of 1 µmol of NADPH per minute.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Organic Acids in Plant Metabolism | Annual Reviews [annualreviews.org]

- 3. Citrate and isocitrate in plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glyoxylate cycle - Wikipedia [en.wikipedia.org]

- 5. proteopedia.org [proteopedia.org]

- 6. Khan Academy [khanacademy.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Characterization of the Isocitrate Dehydrogenase Gene Family and Their Response to Drought Stress in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. glyoxylate cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Glyoxylate cycle | PPTX [slideshare.net]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 15. Isocitrate lyase - Wikipedia [en.wikipedia.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Expression analysis of Arabidopsis thaliana NAD-dependent isocitrate dehydrogenase genes shows the presence of a functional subunit that is mainly expressed in the pollen and absent from vegetative organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 19. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 20. Mitochondrion - Wikipedia [en.wikipedia.org]

- 21. Isocitrate lyase plays important roles in plant salt tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. [PDF] Isocitrate lyase plays important roles in plant salt tolerance | Semantic Scholar [semanticscholar.org]

- 24. Subcellular Location of NADP-Isocitrate Dehydrogenase in Pisum sativum Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Subcellular Location of NADP+-Isocitrate Dehydrogenase in Pisum sativum Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cytosolic Isocitrate Dehydrogenase from Arabidopsis thaliana Is Regulated by Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]

Isocitric Acid: A Pivotal Metabolic Intermediate and Emerging Biomarker in Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is moving from its textbook role in central carbon metabolism to the forefront of clinical biomarker research. As a critical node in cellular energy production and biosynthesis, fluctuations in its concentration and the activity of its related enzymes are increasingly recognized as indicators of profound metabolic dysregulation. This guide provides a comprehensive overview of isocitric acid's role as a biomarker, with a particular focus on oncology, non-alcoholic fatty liver disease (NAFLD), and its potential implications in other metabolic conditions. Detailed experimental protocols and pathway visualizations are provided to support further research and development in this promising area.

The Central Role of Isocitric Acid in Cellular Metabolism

Isocitric acid is a structural isomer of citric acid, formed from citrate via the enzyme aconitase in the mitochondrial matrix. It is a crucial substrate for the enzyme isocitrate dehydrogenase (IDH), which catalyzes its oxidative decarboxylation to α-ketoglutarate (alpha-ketoglutarate).[1] This reaction is a rate-limiting step in the TCA cycle and generates the first molecule of NADH, a key reducing equivalent for ATP production through oxidative phosphorylation.[1][2]

Humans possess three isoforms of IDH:

-

IDH3: A NAD⁺-dependent enzyme located in the mitochondria that functions in the TCA cycle.[3]

-

IDH1: A NADP⁺-dependent enzyme found in the cytoplasm and peroxisomes.[3]

-

IDH2: A NADP⁺-dependent enzyme located in the mitochondria.[3]

IDH1 and IDH2 play vital roles in cellular defense against oxidative stress by generating NADPH, which is essential for regenerating reduced glutathione.[4]

References

- 1. microbenotes.com [microbenotes.com]

- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 3. Isocitrate Dehydrogenase 1 and 2 Mutations in Cancer: Alterations at a Crossroads of Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isocitrate dehydrogenase 1 and 2 mutations in cancer: alterations at a crossroads of cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Isocitric Acid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitric acid, a key intermediate in cellular metabolism, has a rich history intertwined with the foundational discoveries of bioenergetics. This technical guide provides a comprehensive overview of the discovery, history, and core research methodologies related to isocitric acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the metabolic pathways involving this crucial molecule and its enzymatic regulators. The guide details the pivotal experiments, quantitative data, and detailed protocols that have shaped our understanding of isocitric acid's role in health and disease.

Discovery and Early History

While the central role of isocitric acid in metabolism was not elucidated until the 20th century, its existence as a chemical entity was known much earlier. The term "isocitric acid" first appeared in scientific literature in the latter half of the 19th century, referring to a structural isomer of the well-known citric acid.[1] Initial studies focused on its isolation from natural sources and the characterization of its chemical properties.

The most significant breakthrough in isocitric acid research came with the work of Sir Hans Adolf Krebs in 1937.[2] While studying the oxidation of carbohydrates in pigeon breast muscle, Krebs and his colleague William Arthur Johnson pieced together a series of biochemical reactions that explained how cells generate energy.[3] This series of reactions, initially termed the "citric acid cycle" and later the "Krebs cycle," identified isocitric acid as a crucial intermediate.[2][3] Krebs was awarded the Nobel Prize in Physiology or Medicine in 1953 for this discovery.[3]

Subsequent research in the 1940s and 1950s led to the isolation and characterization of the enzymes responsible for the conversion of isocitric acid within the Krebs cycle: aconitase and isocitrate dehydrogenase. This period marked a shift from the chemical identification of isocitric acid to a deeper understanding of its dynamic and vital role in cellular respiration.

Physicochemical and Thermodynamic Properties

Isocitric acid (1-hydroxypropane-1,2,3-tricarboxylic acid) is a structural isomer of citric acid, differing in the position of the hydroxyl group.[1] This subtle structural difference has profound implications for its biological activity. The following tables summarize key quantitative data for isocitric acid and the primary enzymatic reactions it undergoes.

Table 1: Physicochemical Properties of Isocitric Acid

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₇ | [4] |

| Molecular Weight | 192.12 g/mol | [4] |

| Melting Point | 162-165 °C | [5] |

| Water Solubility | 466 mg/mL | [5] |

| pKa values | pKa1: 3.29, pKa2: 4.71, pKa3: 6.40 | |

| CAS Number | 320-77-4 | [6] |

Table 2: Thermodynamic Properties of Aconitase and Isocitrate Dehydrogenase Reactions

| Reaction | Enzyme | ΔG°' (kJ/mol) | Keq | Reference |

| Citrate ⇌ Isocitrate | Aconitase | +6 | ~0.08 | [7] |

| Isocitrate + NAD⁺ ⇌ α-Ketoglutarate + CO₂ + NADH + H⁺ | Isocitrate Dehydrogenase (NAD⁺-dependent) | -21 | 4.6 x 10³ | [2] |

| Isocitrate + NADP⁺ ⇌ α-Ketoglutarate + CO₂ + NADPH + H⁺ | Isocitrate Dehydrogenase (NADP⁺-dependent) | -8.4 | - | [8][9] |

Core Metabolic Pathways Involving Isocitric Acid

Isocitric acid is a central node in metabolism, primarily participating in the Krebs cycle. The following diagram illustrates the key steps involving isocitric acid.

Aconitase: The Isomerization of Citrate to Isocitrate

Aconitase (aconitate hydratase) is an iron-sulfur protein that catalyzes the reversible isomerization of citrate to isocitrate, with cis-aconitate as an intermediate.[10] This reaction is crucial as it converts the tertiary alcohol of citrate, which is not readily oxidized, into the secondary alcohol of isocitrate, a suitable substrate for the subsequent dehydrogenation step.[11] The enzyme contains a [4Fe-4S] cluster in its active site that is essential for catalysis.[12]

Isocitrate Dehydrogenase: The Oxidative Decarboxylation of Isocitrate

Isocitrate dehydrogenase (IDH) is a key regulatory enzyme in the Krebs cycle that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate.[9] This is a two-step process involving the oxidation of isocitrate to oxalosuccinate, followed by a decarboxylation reaction that releases carbon dioxide.[8]

There are three main isoforms of IDH in eukaryotes:

-

IDH1: A cytosolic, NADP⁺-dependent enzyme.[13]

-

IDH2: A mitochondrial, NADP⁺-dependent enzyme.[14]

-

IDH3: A mitochondrial, NAD⁺-dependent enzyme that is a component of the Krebs cycle.[14]

The activity of IDH is tightly regulated by the energy status of the cell.

Experimental Protocols

Isolation and Purification of Isocitric Acid

A common method for the large-scale production and purification of isocitric acid involves fermentation using the yeast Yarrowia lipolytica, followed by a series of purification steps.[15] A more recent and efficient method for isolation from fermentation broth utilizes adsorption chromatography.[16]

Protocol: Isolation of (2R,3S)-Isocitric Acid via Adsorption [16]

-

Fermentation: Cultivate a high-producing strain of Yarrowia lipolytica in a suitable fermentation medium.

-

Clarification: After fermentation, remove the yeast cells from the broth by centrifugation or filtration.

-

Adsorption: Pass the clarified fermentation broth through a column packed with activated carbon. The organic acids, including isocitric and citric acid, will adsorb to the carbon.

-

Washing: Wash the column with deionized water to remove unbound impurities.

-

Elution: Elute the bound organic acids from the activated carbon using methanol.

-

Esterification: Convert the mixture of eluted acids to their trimethyl esters using an appropriate esterification method.

-

Separation: Separate the trimethyl ester of citric acid, which is a solid, from the liquid trimethyl ester of isocitric acid by crystallization.

-

Hydrolysis: Hydrolyze the purified isocitrate trimethyl ester to yield pure (2R,3S)-isocitric acid.

Enzyme Activity Assays

The activity of aconitase is typically measured in a coupled enzyme assay.[17] Aconitase converts citrate to isocitrate, which is then used as a substrate by isocitrate dehydrogenase, leading to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically.[17]

Protocol: Aconitase Activity Assay [17]

-

Sample Preparation: Prepare cell or tissue homogenates in an appropriate assay buffer. For mitochondrial aconitase, isolate the mitochondrial fraction.

-